molecular formula C28H28ClN3O3 B11406251 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11406251
M. Wt: 490.0 g/mol
InChI Key: QJDQDJVNGUJLNW-UHFFFAOYSA-N
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Description

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C28H28ClN3O3 This compound is notable for its unique structure, which includes a benzodiazole ring, a chlorophenoxy group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenoxy Group: This is achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the benzodiazole ring.

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amine with a carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and chlorophenoxy groups.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of benzodiazole derivatives with various biological targets. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various receptors and enzymes, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE likely involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole ring can interact with various biological macromolecules, while the chlorophenoxy and pyrrolidinone groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE: This compound is structurally similar but contains a benzimidazole ring instead of a benzodiazole ring.

    4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-INDOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE: This compound features an indole ring, which can significantly alter its biological activity.

Uniqueness

The uniqueness of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-2-34-26-11-6-5-10-25(26)32-19-20(18-27(32)33)28-30-23-8-3-4-9-24(23)31(28)16-7-17-35-22-14-12-21(29)13-15-22/h3-6,8-15,20H,2,7,16-19H2,1H3

InChI Key

QJDQDJVNGUJLNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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